2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid
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Overview
Description
2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid is a complex organic compound featuring a unique structure that includes an adamantane core, a trioxolane ring, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through the alkylation of adamantane with suitable reagents. The trioxolane ring is introduced via a cycloaddition reaction, often involving ozone or other oxidizing agents. The final step involves the formation of the acetic acid moiety through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The trioxolane ring can be oxidized to form different oxygenated products.
Reduction: The compound can be reduced to break the trioxolane ring, leading to simpler derivatives.
Substitution: Functional groups on the adamantane or cyclohexane rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
Major products formed from these reactions include various oxygenated derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug stability and efficacy.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of 2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid involves its interaction with specific molecular targets. The trioxolane ring can generate reactive oxygen species (ROS) upon decomposition, which can interact with biological molecules, leading to antimicrobial or antiviral effects. The adamantane core provides structural stability, while the acetic acid moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-adamantanol: A simpler adamantane derivative with a hydroxyl group.
2-adamantanol: Another adamantane derivative with a hydroxyl group at a different position.
adamantan-1-amine: An adamantane derivative with an amine group.
1-adamantanecarboxylic acid: An adamantane derivative with a carboxylic acid group.
1,3-adamantanedicarboxylic acid: An adamantane derivative with two carboxylic acid groups.
Uniqueness
2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid is unique due to its combination of an adamantane core, a trioxolane ring, and a cyclohexane ring, which imparts distinct chemical and physical properties. This unique structure allows for diverse applications and reactivity compared to simpler adamantane derivatives.
Properties
Molecular Formula |
C18H26O5 |
---|---|
Molecular Weight |
322.4 g/mol |
InChI |
InChI=1S/C18H26O5/c19-16(20)9-11-2-1-3-17(10-11)21-18(23-22-17)14-5-12-4-13(7-14)8-15(18)6-12/h11-15H,1-10H2,(H,19,20)/t11-,12?,13?,14?,15?,17+,18?/m0/s1 |
InChI Key |
MMZNSLVQJVAATJ-KERRXJBBSA-N |
Isomeric SMILES |
C1C[C@H](C[C@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)CC(=O)O |
Canonical SMILES |
C1CC(CC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)CC(=O)O |
Origin of Product |
United States |
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